molecular formula C11H20ClN3O B12350608 3-Cycloheptyloxy-1-methylpyrazol-4-amine;hydrochloride CAS No. 1431969-93-5

3-Cycloheptyloxy-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12350608
CAS No.: 1431969-93-5
M. Wt: 245.75 g/mol
InChI Key: DTLDPJOBAMTFJM-UHFFFAOYSA-N
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Description

3-Cycloheptyloxy-1-methylpyrazol-4-amine;hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a cycloheptyloxy group attached to the pyrazole ring. This structural feature may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cycloheptyloxy-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 1-methylpyrazol-4-amine with cycloheptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other suitable methods to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cycloheptyloxy-1-methylpyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cycloheptyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-Cycloheptyloxy-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Cycloheptyloxy-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound may interfere with cellular signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazol-4-amine
  • 3-Methoxy-1-methyl-1H-pyrazol-4-amine;hydrochloride
  • 4-Amino-1-methylpyrazole

Uniqueness

3-Cycloheptyloxy-1-methylpyrazol-4-amine;hydrochloride is unique due to the presence of the cycloheptyloxy group, which imparts distinct chemical and biological properties

Properties

CAS No.

1431969-93-5

Molecular Formula

C11H20ClN3O

Molecular Weight

245.75 g/mol

IUPAC Name

3-cycloheptyloxy-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H19N3O.ClH/c1-14-8-10(12)11(13-14)15-9-6-4-2-3-5-7-9;/h8-9H,2-7,12H2,1H3;1H

InChI Key

DTLDPJOBAMTFJM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC2CCCCCC2)N.Cl

Origin of Product

United States

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